molecular formula C10H12N2O2 B8668206 4-(Azetidin-1-yl-methyl)-nitrobenzene CAS No. 263339-25-9

4-(Azetidin-1-yl-methyl)-nitrobenzene

Cat. No. B8668206
Key on ui cas rn: 263339-25-9
M. Wt: 192.21 g/mol
InChI Key: LNPHQJHJCPPYNQ-UHFFFAOYSA-N
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Patent
US06855710B2

Procedure details

Prepared analogously to Example 55 by catalytic hydrogenation of 4-(azetidin-1-yl-methyl)-nitrobenzene with Raney nickel as a light brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:5][C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=2)[CH2:4][CH2:3][CH2:2]1>[Ni]>[N:1]1([CH2:5][C:6]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=2)[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC1)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCC1)CC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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